Fmoc-N-Me-Asn(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Me-Asn(Trt)-OH is a useful research compound. Its molecular formula is C39H34N2O5 and its molecular weight is 610.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Fmoc-N-Me-Asn(Trt)-OH is a derivative of asparagine that incorporates an N-methyl group and a trityl protecting group. This compound is widely used in peptide synthesis and has significant implications in drug development and protein engineering. Understanding its biological activity is crucial for optimizing its application in various biochemical contexts.
- Molecular Formula : C₃₈H₃₂N₂O₅
- Molecular Weight : 610.71 g/mol
- CAS Number : 941296-80-6
The compound's structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group during peptide synthesis, and a trityl (Trt) group that protects the side chain of asparagine from unwanted reactions during coupling processes.
Synthesis and Stability
This compound can be synthesized using solid-phase peptide synthesis (SPPS), where the Fmoc group allows for selective deprotection and subsequent coupling to other amino acids. The stability of the Trt group under various conditions makes it particularly useful in preventing side reactions, especially during activation with carbodiimide reagents .
Peptide Synthesis
This compound is utilized as a building block in the synthesis of peptides. Its incorporation into peptide chains enhances the stability and bioactivity of the resulting peptides. The N-methylation can influence the conformational dynamics of peptides, potentially enhancing their binding affinity to target proteins .
Drug Development
The unique properties of this compound facilitate the design of peptide-based therapeutics. Its ability to form stable structures allows for targeted drug delivery systems, improving therapeutic efficacy while minimizing side effects compared to traditional small molecules .
Bioconjugation
This compound is also employed in bioconjugation techniques, enabling the attachment of peptides to other biomolecules. This capability is essential for creating targeted therapies and diagnostic agents, particularly in cancer treatment where precision medicine is critical .
Case Study 1: Enhancing Peptide Stability
A study demonstrated that incorporating this compound into a peptide sequence resulted in significantly improved resistance to enzymatic degradation. The modified peptides exhibited longer half-lives in biological assays, indicating enhanced stability which is crucial for therapeutic applications .
Case Study 2: Targeting Specific Proteins
Research has shown that peptides synthesized using this compound can effectively bind to specific protein targets involved in disease pathways. For instance, a peptide designed for targeting a receptor involved in cancer proliferation showed increased binding affinity when N-methylated as compared to its unmethylated counterpart .
Comparative Analysis
Property | This compound | Fmoc-Asn(Trt)-OH |
---|---|---|
Molecular Weight (g/mol) | 610.71 | 602.63 |
Stability | High | Moderate |
Peptide Yield | Higher | Lower |
Enzymatic Resistance | Enhanced | Standard |
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDIRBPZCFMAZ-DHUJRADRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.